[4-bromo-2-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate
CAS No.:
Cat. No.: VC16119027
Molecular Formula: C29H22BrClN2O4
Molecular Weight: 577.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C29H22BrClN2O4 |
|---|---|
| Molecular Weight | 577.8 g/mol |
| IUPAC Name | [4-bromo-2-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate |
| Standard InChI | InChI=1S/C29H22BrClN2O4/c1-19-5-4-6-21(15-19)29(35)37-26-14-11-23(30)16-22(26)17-32-33-28(34)25-7-2-3-8-27(25)36-18-20-9-12-24(31)13-10-20/h2-17H,18H2,1H3,(H,33,34)/b32-17+ |
| Standard InChI Key | CZAPUZSLQKROAV-VTNSRFBWSA-N |
| Isomeric SMILES | CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl |
| Canonical SMILES | CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl |
Introduction
The compound [4-bromo-2-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate is a complex organic molecule that belongs to the class of hydrazones and benzoates. It features a bromine atom, a hydrazone linkage, and various aromatic rings, which contribute to its structural complexity and potential biological activities. This compound is of interest in medicinal chemistry due to its intricate arrangement of functional groups, which may influence its chemical reactivity and biological activity.
Synthesis
The synthesis of [4-bromo-2-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate typically involves a multi-step process. Each step requires precise control over reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor the progress of reactions and confirm product formation.
Potential Applications
This compound's structural complexity and diverse functional groups suggest potential applications in medicinal chemistry, particularly in drug development and biological studies. Its ability to interact with biological targets, such as enzymes or receptors, could be explored further using quantitative structure-activity relationship (QSAR) modeling to predict biological effects based on structural characteristics.
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